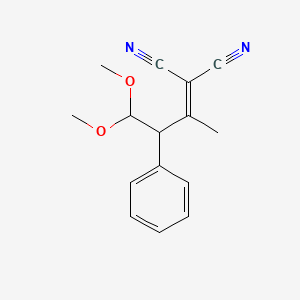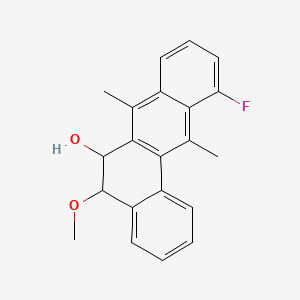
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol is a complex organic compound characterized by its unique structural features, including a fluorine atom, methoxy group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol typically involves multi-step organic reactions. One common approach is the use of fluorinated building blocks, which are reacted under controlled conditions to introduce the fluorine atom and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, making the compound a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol
- Fluorinated Quinolines
Uniqueness
Compared to similar compounds, 11-Fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrotetraphen-6-ol stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
87559-67-9 |
|---|---|
Molecular Formula |
C21H19FO2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
11-fluoro-5-methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol |
InChI |
InChI=1S/C21H19FO2/c1-11-13-9-6-10-16(22)17(13)12(2)18-14-7-4-5-8-15(14)21(24-3)20(23)19(11)18/h4-10,20-21,23H,1-3H3 |
InChI Key |
DPQWPZLHIPCSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(C(C4=CC=CC=C43)OC)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


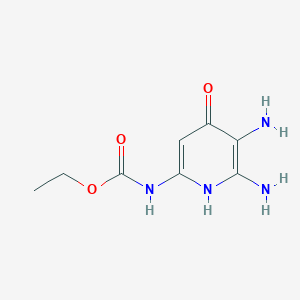
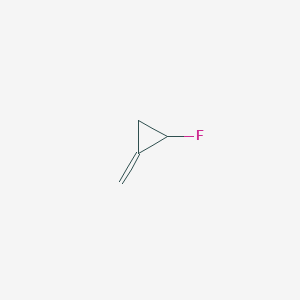
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
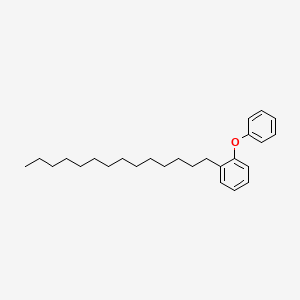
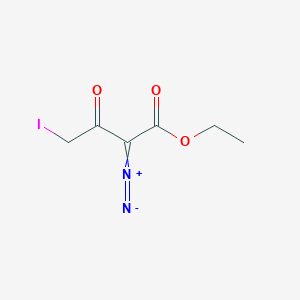
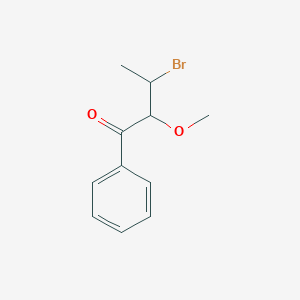

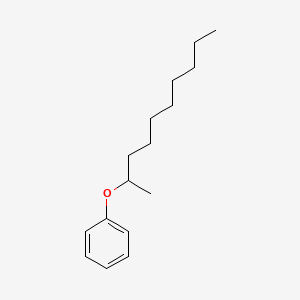
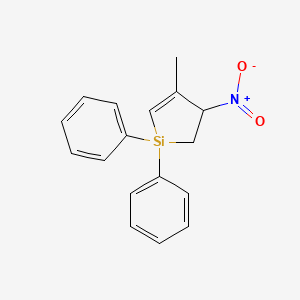
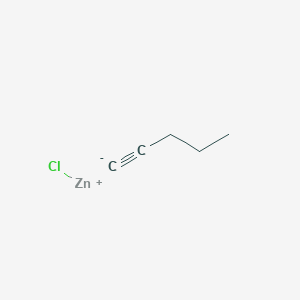
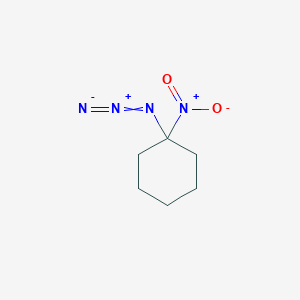
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
